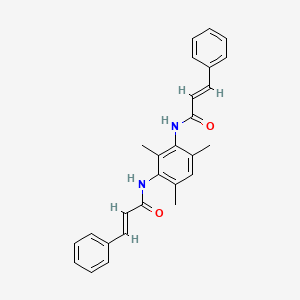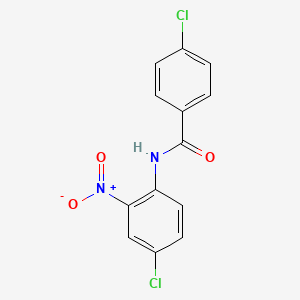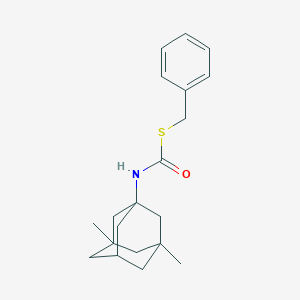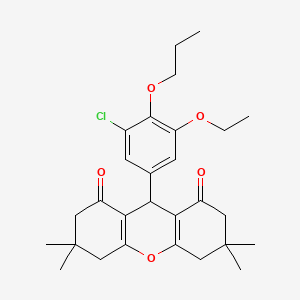
N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3-phenylacrylamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3-phenylacrylamide) is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the acrylamide family of compounds, which are known for their unique chemical properties and wide range of applications in various fields. The purpose of
Mécanisme D'action
The mechanism of action of N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3-phenylacrylamide) is not fully understood, but it is believed to act as a non-covalent inhibitor of enzymes and proteins. It has been found to bind to the active site of enzymes and prevent them from catalyzing their reactions. In addition, it has been shown to interact with various proteins and modulate their activity.
Biochemical and Physiological Effects:
N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3-phenylacrylamide) has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. In addition, it has been found to modulate the activity of various proteins, including transcription factors and receptors. These effects suggest that it may have potential applications in the development of new drugs and therapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3-phenylacrylamide) in lab experiments include its high purity, stability, and solubility in various solvents. It is also relatively easy to synthesize and modify, which makes it a versatile tool for scientific research. However, its limitations include its potential toxicity and the lack of understanding of its mechanism of action.
Orientations Futures
There are many potential future directions for the study of N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3-phenylacrylamide). One possible direction is the development of new drugs and therapeutic agents based on its biochemical and physiological effects. Another direction is the study of its interactions with various proteins and enzymes, which could lead to a better understanding of its mechanism of action. Additionally, the synthesis and modification of N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3-phenylacrylamide) could lead to the development of new materials and compounds with unique properties.
Méthodes De Synthèse
The synthesis of N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3-phenylacrylamide) involves the reaction of 2,4,6-trimethylbenzene-1,3-diamine with acryloyl chloride in the presence of a base catalyst. The resulting product is then purified through a series of recrystallization steps to obtain a pure compound. This method has been optimized and modified by various researchers to improve the yield and purity of the final product.
Applications De Recherche Scientifique
N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3-phenylacrylamide) has been extensively studied for its potential applications in scientific research. It has been found to be a useful tool for studying protein-ligand interactions, as well as for the development of new drugs and therapeutic agents. In addition, it has been used in the development of new materials and as a building block for the synthesis of other compounds.
Propriétés
IUPAC Name |
(E)-3-phenyl-N-[2,4,6-trimethyl-3-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-19-18-20(2)27(29-25(31)17-15-23-12-8-5-9-13-23)21(3)26(19)28-24(30)16-14-22-10-6-4-7-11-22/h4-18H,1-3H3,(H,28,30)(H,29,31)/b16-14+,17-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMTXXULHDHVON-YXLFCKQPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1NC(=O)C=CC2=CC=CC=C2)C)NC(=O)C=CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1NC(=O)/C=C/C2=CC=CC=C2)C)NC(=O)/C=C/C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-benzyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5132244.png)


![7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B5132270.png)
![3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-(imidazo[1,2-a]pyridin-2-ylmethyl)propanamide trifluoroacetate](/img/structure/B5132274.png)
![N-(4-bromo-2-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5132281.png)
![N-[2-(1,4-dithiepan-6-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B5132285.png)
![4-[2-(4-hydroxy-3-methoxybenzoyl)carbonohydrazonoyl]phenyl 3-methylbenzoate](/img/structure/B5132288.png)


![1-chloro-4-[3-(isopropylthio)propoxy]benzene](/img/structure/B5132303.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea](/img/structure/B5132321.png)
![1-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5132324.png)